1-(4-bromophenyl)-3-(3,4-dichlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
This compound features a bicyclic thienoimidazolone core with 5,5-dioxide moieties, substituted at the 1- and 3-positions with a 4-bromophenyl and a 3,4-dichlorophenyl group, respectively.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(3,4-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrCl2N2O3S/c18-10-1-3-11(4-2-10)21-15-8-26(24,25)9-16(15)22(17(21)23)12-5-6-13(19)14(20)7-12/h1-7,15-16H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWUPASRDOMLLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrCl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(4-bromophenyl)-3-(3,4-dichlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (CAS No. 618397-26-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural properties, and biological effects, particularly focusing on its anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of the compound is CHBrClNOS, with a molecular weight of 476.17 g/mol. The presence of bromine and chlorine substituents in the phenyl rings contributes to its biological activity by influencing the electronic properties and steric factors of the molecule.
| Property | Value |
|---|---|
| Molecular Formula | CHBrClNOS |
| Molecular Weight | 476.17 g/mol |
| CAS Number | 618397-26-5 |
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(4-bromophenyl)-3-(3,4-dichlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of thienoimidazoles showed potent cytotoxic effects against various cancer cell lines including breast and lung cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study: Cytotoxicity Assessment
In vitro assays were conducted using the MTT assay to evaluate cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed IC50 values of approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating strong anticancer potential.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study found that thienoimidazole derivatives displayed significant activity against Gram-positive and Gram-negative bacteria as well as fungi. The mode of action is thought to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research suggests that it may inhibit key enzymes involved in DNA replication and repair processes in cancer cells. Additionally, the halogen substituents may enhance binding affinity to these targets due to increased lipophilicity and electronic effects.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs, focusing on substituents, core modifications, and key properties:
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (Target Compound) : The bromo and dichloro substituents increase lipophilicity and may enhance binding to hydrophobic targets compared to methoxy/ethoxy analogs .
- Thione vs. Oxo : Thione-containing analogs (e.g., CAS 887833-75-2) exhibit distinct reactivity, such as higher susceptibility to alkylation or oxidation compared to the oxo group in the target compound .
Synthetic Pathways: highlights the use of n-butyl lithium and palladium catalysts for coupling halogenated aryl groups to the thienoimidazolone core, a method likely applicable to the target compound . The dimeric structure in (4-[4-(2-oxo-thienoimidazolyl)phenyl]-thienoimidazolone) demonstrates the feasibility of complex aryl linkages, though the target compound’s dichlorophenyl group may require orthogonal protection strategies .
Spectroscopic Differentiation :
Méthodes De Préparation
Bromophenyl Incorporation
The 4-bromophenyl group is typically introduced using 4-bromophenylboronic acid in a Suzuki-Miyaura coupling. Catalysts such as Pd(PPh3)4 and bases like K2CO3 in toluene/ethanol mixtures facilitate cross-coupling at the imidazole nitrogen.
Dichlorophenyl Incorporation
3,4-Dichlorophenyl groups are added via Ullmann coupling with CuI as a catalyst and 1,10-phenanthroline as a ligand in DMF at 110°C. This method achieves >85% yield when using 1.2 equivalents of 3,4-dichloroiodobenzene.
Critical Parameters:
-
Catalyst Loading: 5 mol% Pd or Cu ensures efficient coupling without side reactions.
-
Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for Ullmann couplings.
Oxidation to 5,5-Dioxide
The final oxidation step converts the thienoimidazole sulfide to the 5,5-dioxide using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid.
Reaction Conditions:
-
Oxidant: 2.2 equivalents of mCPBA in dichloromethane at 0°C to room temperature.
-
Yield: 92–95% with <2% overoxidation byproducts.
Purification:
Comparative Analysis of Synthetic Routes
Trade-offs:
-
The zinc reduction route offers higher yields but requires stringent pH control.
-
Coupling methods provide regioselectivity at the expense of catalyst cost.
Scale-Up Challenges and Solutions
Issue 1: Exothermic Reactions
The reduction step with zinc powder generates significant heat. Solutions include:
Issue 2: Overoxidation
Excess mCPBA leads to sulfone degradation. Mitigation strategies:
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic ring formation. A representative route includes:
Cyclocondensation : Reacting substituted phenyl precursors (e.g., 4-bromophenyl and 3,4-dichlorophenyl derivatives) with thiophene-based intermediates under reflux in anhydrous acetone or DMF .
Sulfonation : Introducing the 5,5-dioxide moiety via oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid .
Optimization Strategies :
- Use statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry, solvent polarity). For example, fractional factorial designs can reduce trials by 40–60% while retaining statistical significance .
- Monitor intermediates via HPLC or TLC to minimize side reactions.
Table 1 : Example Reaction Optimization (Adapted from )
| Condition | Yield (Unoptimized) | Yield (Optimized) | Key Variable Adjusted |
|---|---|---|---|
| Solvent (Acetone) | 45% | 70% | Base (K₂CO₃ vs. NaH) |
| Temperature | 50°C | 70°C | Reflux duration |
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thienoimidazole core and substituent positions (e.g., bromo/dichlorophenyl groups) .
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine’s doublet peak).
- FT-IR : Identify sulfone stretching vibrations (~1300–1150 cm⁻¹) to confirm 5,5-dioxide formation .
Q. How can researchers design experiments to minimize trial-and-error in optimizing synthesis?
- Methodological Answer : Apply response surface methodology (RSM) or Taguchi orthogonal arrays to systematically vary parameters (e.g., catalyst loading, solvent ratio). For example:
- A central composite design (CCD) can model non-linear relationships between variables like temperature and reaction time .
- Prioritize factors using Pareto analysis to focus on the most impactful variables (e.g., solvent polarity > stirring rate) .
Advanced Research Questions
Q. What computational methods are used to predict the reactivity and mechanism of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in electrophilic substitutions (e.g., bromine vs. chlorine reactivity) .
- Molecular Dynamics (MD) : Simulate solvent effects on sulfone stability or aggregation behavior.
- In Silico Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify plausible intermediates and side-products .
Q. How can structure-activity relationship (SAR) studies be conducted to explore this compound’s pharmacological potential?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace bromine with iodine or methyl groups) and compare bioactivity .
- Molecular Docking : Screen against targets (e.g., kinase enzymes) using AutoDock Vina to prioritize analogs with high binding affinity.
- Pharmacophore Modeling : Identify critical features (e.g., sulfone’s electron-withdrawing effect) for activity using MOE or Schrödinger Suite .
Table 2 : Example SAR Data (Hypothetical)
| Substituent (R₁/R₂) | LogP | IC₅₀ (nM) | Target Affinity |
|---|---|---|---|
| Br/Cl | 3.2 | 120 | Moderate |
| I/Cl | 3.5 | 85 | High |
| CH₃/Cl | 2.8 | 220 | Low |
Q. What strategies resolve contradictions in experimental data related to this compound’s stability or reactivity?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Use variable-temperature NMR to distinguish intermediate trapping (kinetic products) from equilibrium states .
- Isotope Labeling : Trace degradation pathways (e.g., sulfone hydrolysis) using ¹⁸O-labeled water in LC-MS studies .
- Cross-Validation : Compare results from independent techniques (e.g., XRD for crystallinity vs. DSC for thermal stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
